6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
Properties
IUPAC Name |
6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-14-4-2-3-5-18(14)22(13)26(24,25)17-11-15-6-7-19(23)21-9-8-16(12-17)20(15)21/h2-5,11-13H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVVLOPXYQXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, sulfonylation, and the construction of the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to achieve the desired transformations while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindoles, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole structures but different substituents.
Tricyclic compounds: Molecules with similar tricyclic cores but varying functional groups.
Uniqueness
6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one stands out due to its unique combination of an indole moiety and a tricyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural representation includes a sulfonyl group attached to a bicyclic indole framework, which is characteristic of many biologically active compounds.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₄S |
| SMILES | CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
| InChI | InChI=1S/C16H15NO4S/c1-11-9-12-5-2-3-8-15(12)17(11)22(20,21)14-7-4-6-13(10-14)16(18)19/h2-8,10-11H,9H2,1H3,(H,18,19) |
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating cytokine production and signaling pathways.
- Antimicrobial Properties : Some derivatives of indole compounds exhibit antimicrobial activity, indicating potential for this compound as well.
Therapeutic Potential
Given its structural characteristics, the compound has potential applications in:
- Cancer Therapy : Targeting specific cancer cell lines.
- Neurological Disorders : Indole derivatives are often studied for their neuroprotective effects.
- Infection Control : As a novel antimicrobial agent.
1. Anticancer Activity
A study conducted on various indole derivatives showed that compounds similar in structure to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
2. Anti-inflammatory Effects
Research published in a pharmacological journal highlighted the anti-inflammatory effects of indole-based compounds in animal models of arthritis. The study found that treatment with similar sulfonyl derivatives resulted in reduced levels of inflammatory markers.
3. Antimicrobial Activity
A recent investigation into the antimicrobial properties of indole derivatives found that certain compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria. This suggests potential for the target compound in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one, and how can reaction conditions be optimized?
- Methodological Answer : Start with a sulfonylation reaction between 2-methyl-2,3-dihydro-1H-indole and the tricyclic core, using polar aprotic solvents (e.g., DMF or DCM) under inert conditions. Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to improve yield. Monitor progress via TLC or HPLC. Purify via column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the tricyclic scaffold and sulfonamide linkage. IR spectroscopy can confirm sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column and UV detection (λ = 254 nm). Cross-reference spectral data with analogous compounds in literature (e.g., indole-sulfonamide derivatives) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays against targets relevant to the indole-sulfonamide pharmacophore (e.g., kinase inhibitors, antimicrobials). Use microbroth dilution for antimicrobial testing (MIC determination) against Gram-positive/negative bacteria and fungi, following CLSI guidelines . For cytotoxicity, employ MTT assays on human cell lines. Include positive controls (e.g., amikacin for bacteria) and validate results in triplicate .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : If MIC values vary between bacterial strains, conduct follow-up studies on membrane permeability (e.g., ethidium bromide uptake assays) or efflux pump inhibition. Use isothermal titration calorimetry (ITC) to assess binding affinity to putative targets. Replicate assays under standardized conditions (pH, temperature, inoculum size) and apply statistical models (ANOVA with post-hoc tests) to identify confounding variables .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein targets (e.g., bacterial dihydrofolate reductase) using the compound’s 3D structure (generated from SMILES/InChI data). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with SAR studies on sulfonamide derivatives to identify critical functional groups .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 1.2) and plasma (pH 7.4) environments. Incubate the compound at 37°C and analyze degradation products via LC-MS. Assess plasma protein binding using equilibrium dialysis. For metabolic stability, use liver microsome assays (human/rat) and identify metabolites with UPLC-QTOF .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Test solubility in PBS, DMSO, and simulated biological fluids. Employ co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. For bioavailability, conduct pharmacokinetic studies in rodents (IV/PO administration) with LC-MS quantification. Adjust formulation using nanoemulsions or liposomal encapsulation if needed .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Re-examine force field parameters in docking studies or consider alternate protein conformations (e.g., induced-fit models). Validate with mutagenesis studies on key residues. Cross-reference with cryo-EM or X-ray crystallography data if available. Theoretical frameworks (e.g., QSAR models) can reconcile differences by incorporating steric/electronic descriptors .
Q. What methodologies link the compound’s structural features to observed biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with modified substituents (e.g., methyl groups on the indole ring). Test activity in parallel assays and use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. Theoretical frameworks like Hammett plots can quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
